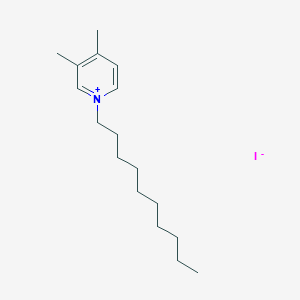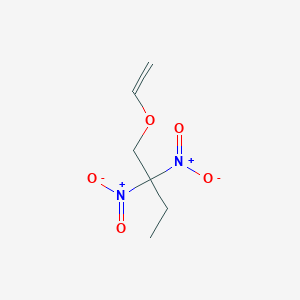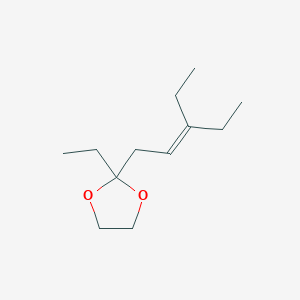
2-Ethyl-2-(3-ethylpent-2-en-1-yl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-(3-ethylpent-2-en-1-yl)-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. These compounds are often used as solvents, intermediates in organic synthesis, and in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(3-ethylpent-2-en-1-yl)-1,3-dioxolane typically involves the reaction of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring.
Industrial Production Methods
In industrial settings, the production of dioxolanes can be carried out in large-scale reactors with continuous feed of reactants and catalysts. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2-(3-ethylpent-2-en-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce diols.
Aplicaciones Científicas De Investigación
2-Ethyl-2-(3-ethylpent-2-en-1-yl)-1,3-dioxolane has various applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-(3-ethylpent-2-en-1-yl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific active sites, altering the conformation of proteins, or participating in chemical reactions that modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: Another cyclic ether with similar properties but a different ring structure.
1,4-Dioxane: A six-membered cyclic ether with two oxygen atoms at the 1 and 4 positions.
2-Methyl-2-(3-methylpent-2-en-1-yl)-1,3-dioxolane: A structurally similar compound with different substituents.
Uniqueness
2-Ethyl-2-(3-ethylpent-2-en-1-yl)-1,3-dioxolane is unique due to its specific substituents and the resulting chemical properties
Propiedades
Número CAS |
89839-77-0 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
2-ethyl-2-(3-ethylpent-2-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H22O2/c1-4-11(5-2)7-8-12(6-3)13-9-10-14-12/h7H,4-6,8-10H2,1-3H3 |
Clave InChI |
XDVLMYIHJOOGME-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CCC1(OCCO1)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-Dibromo-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14391845.png)
![5-[4-(4-Methoxyphenyl)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14391850.png)
![N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine](/img/structure/B14391851.png)
![N,N'-(Propane-1,3-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14391858.png)

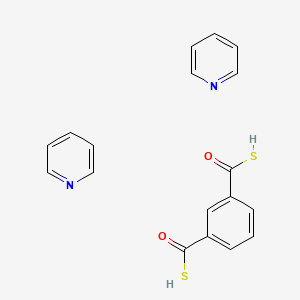
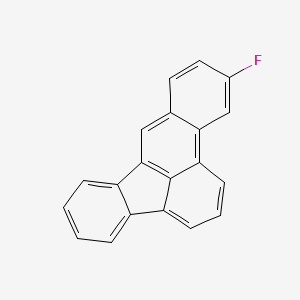
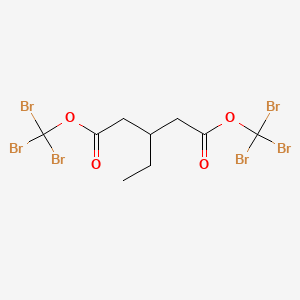
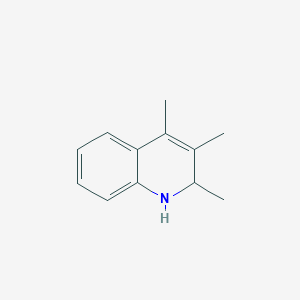
![[3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B14391884.png)

